2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H13F2N3O3S and its molecular weight is 401.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Thiadiazines
Thiadiazines and their 1,1-dioxide derivatives are synthesized through various methods, including oxidation and condensation reactions. For example, oxidation of pyrido thiadiazines has been utilized to afford 1,1-dioxide and 5-oxide derivatives. These synthetic pathways are crucial for the development of novel compounds with potential pharmacological applications (Neill, Preston, & Wightman, 1998).
Crystal Structure Analysis
Detailed structural analysis of compounds similar to the one , through methods such as X-ray crystallography, provides insights into their molecular conformations and potential intermolecular interactions. For instance, the crystal structure of fluoro and chlorophenyl derivatives of imidazo[1,3,4]thiadiazole has been elucidated to understand their molecular packing and stability (Banu, Lamani, Khazi, & Begum, 2014).
Potential Biological Activities
Anticancer Activities
Thiadiazine derivatives have been evaluated for their anticancer properties. Research indicates that compounds based on thiadiazine scaffolds exhibit moderate to good inhibitory activity against various cancer cell lines. Such studies are foundational for the development of new chemotherapeutic agents (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).
Antibacterial Activities
The synthesis of thiadiazine-based chalcones and their derivatives has demonstrated marked activity against bacterial strains such as E. coli and S. aureus. This suggests the potential of thiadiazine derivatives as antibacterial agents, contributing to the search for new treatments against resistant bacterial infections (Bukhari, Siddiqui, Ahmad, Hussain, & Moloney, 2011).
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-14-7-9-15(10-8-14)24-18-17(6-3-11-22-18)28(26,27)23(19(24)25)12-13-4-1-2-5-16(13)21/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKDRPCXBQNGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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